molecular formula C12H16N2S B1676740 Morantel CAS No. 20574-50-9

Morantel

Cat. No. B1676740
CAS RN: 20574-50-9
M. Wt: 220.34 g/mol
InChI Key: NVEPPWDVLBMNMB-SNAWJCMRSA-N
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Description

Morantel is an anthelmintic drug used for the removal of parasitic worms in livestock . It affects the nervous system of worms as it is an inhibitor of acetylcholinesterase . It is derived in part from 3-methylthiophene and is closely related to pyrantel .


Synthesis Analysis

Morantel citrate is a chemically synthesized antiparasitic agent . It has been designated as one of the feed additives to promote the effective use of nutrient components in feeds . It is used in starting piglets and growing piglets at 30 g/t .


Molecular Structure Analysis

The molecular formula of Morantel is C12H16N2S . It has an average mass of 220.334 Da and a monoisotopic mass of 220.103424 Da .


Chemical Reactions Analysis

Morantel is the methyl ester analogue of pyrantel . It is absorbed rapidly from the upper small intestine of sheep and metabolized rapidly in the liver .


Physical And Chemical Properties Analysis

Morantel has a chemical formula of C12H16N2S and a molar mass of 220.33 g·mol−1 . It is a light yellow to yellow crystalline powder, slightly bitter with a special odor, and soluble in methanol . It is slightly soluble in water or ethanol, and practically insoluble in ethyl acetate or benzene .

Scientific Research Applications

Nicotinic-Acetylcholine Receptor Activation

Morantel activates nicotinic-acetylcholine receptor (AChR) currents in membrane vesicles isolated from somatic muscle cells of the nematode parasite Ascaris suum. This activation varies with different morantel concentrations and demonstrates a unique kinetic property (Evans & Martin, 1996).

Interaction with Silica/Water Interfaces

Studies have shown morantel's interaction with silica/water interfaces, indicating its mobility in farm runoff and silica-rich soil environments. This mobility suggests implications for environmental impact and potential groundwater contamination (Konek et al., 2005).

Allosteric Enhancement in Neuronal Receptors

Morantel has been observed to allosterically enhance channel gating of neuronal nicotinic acetylcholine α3β2 receptors. This effect indicates morantel's potential role in modulating neuronal receptor activities (Wu et al., 2008).

Veterinary Applications

Morantel is widely used in veterinary medicine for treating parasitic infections in animals like sheep. It has shown high efficacy against various parasitic species in controlled laboratory trials (Cornwell & Jones, 1970).

Resistance Studies

Research has also been conducted on the susceptibility of certain parasites to morantel, examining the impact of sustained morantel exposure on parasite resistance. This research is crucial for understanding and managing resistance development in parasites (Jones & Bliss, 1983).

Binding Properties in Acetylcholine Receptors

Morantel binds at noncanonical subunit interfaces of neuronal nicotinic acetylcholine receptors, providing insights into its mechanism of action at a molecular level (Seo et al., 2009).

Safety And Hazards

Morantel is harmful if swallowed or inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area . In case of skin contact, rinse skin thoroughly with large amounts of water .

Future Directions

A request was submitted to the EMEA for the extension of the existing entry in Annex I of Council Regulation (EEC) No. 2377/90 to all ruminant species . The scientific justification for this extension was assessed taking into account the Note for Guidance on Risk Analysis Approach for Residues of Veterinary Medicinal Products in Food of Animal Origin .

properties

IUPAC Name

1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEPPWDVLBMNMB-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048562
Record name Morantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morantel

CAS RN

20574-50-9
Record name Morantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20574-50-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morantel [INN:BAN]
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Record name Morantel
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Record name Morantel
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Record name MORANTEL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,080
Citations
ID Harrow, KAF Gration - Pesticide Science, 1985 - Wiley Online Library
… min after exposure to morantel for 1 min, it was found that the high dose of morantel reduced the ACh-induced conductance increase (Figure 3b). In contrast, lower doses of morantel (1 ,…
Number of citations: 172 onlinelibrary.wiley.com
MJ Lynch, FR Mosher, WR Levesque… - Drug Metabolism …, 1987 - Taylor & Francis
… The depletion and metabolism of morantel tartrate were examined in lactating dairy cattle … the safety of morantel in dairy cattle of breeding age and to supplement morantel’s proven …
Number of citations: 17 www.tandfonline.com
J Vercruysse, P Dorny, H Hilderson, P Berghen - Veterinary Parasitology, 1992 - Elsevier
An experiment was conducted in calves to investigate the efficacy of a morantel sustained release trilaminate bolus (MSRT) to control gastrointestinal parasitism and to assess the …
Number of citations: 24 www.sciencedirect.com
CL Yadav, SP Verma - Veterinary record, 1997 - Wiley Online Library
… The present report describes morantel resistance in … One group, of 15 animals, was treated with 10 mg/kg morantel and the … The results for fenbendazole and morantel in removing adult …
WA Boettner, AJ Aguiar, JR Cardinal, AC Curtiss… - Journal of Controlled …, 1988 - Elsevier
… from the morantel sustained … morantel tartrate were evaluated and found to compare favorably with one another and the model. The MSRT demonstrated controlled delivery of morantel …
Number of citations: 34 www.sciencedirect.com
H Ciordia, GV Calvert… - Journal of Animal …, 1982 - academic.oup.com
A field trial was conducted to determine (1) the effectiveness of an anthelmintic program using morantel tartrate (MT) to control subclinical gastrointestinal parasitism among cattle on …
Number of citations: 15 academic.oup.com
FHM Borgsteede, A Kloosterman, D Oostendorp… - Veterinary …, 1985 - Elsevier
In an experiment carried out in 1981 and 1982, the effect of the use of a morantel sustained release bolus (Paratect ® bolus) on the weight gain and a number of parasitological …
Number of citations: 29 www.sciencedirect.com
AM Evans, RJ Martin - British Journal of Pharmacology, 1996 - Wiley Online Library
… of morantel at single nicotinic AChRs found on somatic muscle of the parasitic nematode Ascaris suum. Morantel … The degree of block produced by morantel was marked. With positive …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
JW McFarland - researchgate.net
… is morantel. It would be nice to be able to say that the Hansch analysis led us to morantel, but … Morantel was thus prepared initially on other grounds and was in fact a member of the set …
Number of citations: 0 www.researchgate.net
CE Lanusse, LH Gascon, S Ranjan… - Journal of veterinary …, 1992 - Wiley Online Library
… Morantel tartrate concentrations were measured by HPLC after extraction and clean-up. Morantel was … High concentrations of morantel tartrate were found in ruminal, abomasal and ileal …
Number of citations: 10 onlinelibrary.wiley.com

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